5-Bromo-2-benzoxazolinone

Overview

Description

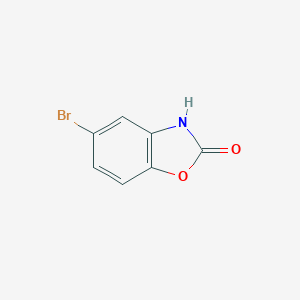

5-Bromo-2-benzoxazolinone: is an organic compound with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol . It is a derivative of benzoxazolinone, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-benzoxazolinone can be synthesized through the bromination of 2-benzoxazolinone. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination reaction .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-benzoxazolinone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

Condensation Reactions: It can also engage in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed:

Substitution Products: Various substituted benzoxazolinones depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-benzoxazolinone is extensively studied for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting cancer. The compound's derivatives are explored for their anticancer and antimicrobial activities, making it a valuable lead compound in drug development.

Case Study : Research has indicated that derivatives of 5-Br-2-BO exhibit selective cytotoxicity against tumor cells while sparing normal cells, highlighting its potential in cancer therapy .

Analytical Chemistry

In analytical applications, 5-Br-2-BO is utilized as a reagent for detecting and quantifying substances in various samples. Its reactivity allows it to form stable complexes with analytes, improving the accuracy of analytical methods.

Application Example : It is used in quality control laboratories to ensure the purity and concentration of active pharmaceutical ingredients (APIs) .

Fluorescent Probes

This compound acts as a fluorescent probe in biological studies, enabling visualization of cellular processes. Its fluorescence properties help researchers study interactions within complex biological systems.

Research Insight : Studies have shown that the incorporation of 5-Br-2-BO into biological assays enhances the sensitivity and specificity of detection methods .

Polymer Science

In polymer formulations, this compound is used to improve thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials.

Industry Impact : The addition of this compound to polymers has been shown to enhance resistance to thermal degradation, extending the lifespan of materials used in harsh environments .

Environmental Monitoring

The compound plays a role in environmental applications by aiding in the detection of pollutants. Its chemical properties allow it to interact with various environmental contaminants, facilitating compliance with regulatory standards.

Environmental Application : Research indicates that 5-Br-2-BO can be employed to monitor specific pollutants in water samples, contributing to efforts aimed at ensuring safer ecosystems .

Mechanism of Action

The mechanism of action of 5-Bromo-2-benzoxazolinone involves its interaction with specific molecular targets. The bromine atom’s presence enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

5-Chloro-2-benzoxazolinone: Similar structure with a chlorine atom instead of bromine.

5-Fluoro-2-benzoxazolinone: Contains a fluorine atom at the 5th position.

5-Iodo-2-benzoxazolinone: Iodine substitution at the 5th position.

Uniqueness: 5-Bromo-2-benzoxazolinone is unique due to the bromine atom’s specific electronic and steric effects, which influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity make it distinct from other halogen-substituted benzoxazolinones .

Biological Activity

5-Bromo-2-benzoxazolinone (5-Br-2-BO) is a heterocyclic compound with significant biological activity, particularly in the fields of phytotoxicity, antibacterial properties, and potential applications in drug development. This article explores various aspects of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

5-Br-2-BO is characterized by a benzoxazolinone ring system with a bromine atom at the 5th position and a carbonyl group at the 2nd position. Its empirical formula is C7H4BrNO2, and it has a molecular weight of 216.01 g/mol. The compound is known for its potential in organic synthesis as a building block for more complex molecules due to its reactive bromine atom and the inherent reactivity of the benzoxazolinone ring .

Phytotoxicity Studies

Recent studies have highlighted the phytotoxic effects of 5-Br-2-BO on various plant species. In an investigation into allelochemicals, it was found that 5-Br-2-BO exhibited strong inhibition of seedling growth in Cuscuta species, with over 80% inhibition at concentrations of 1 mM. This effect was statistically significant (ANOVA, p < 0.001) when compared to other derivatives .

Table 1: Inhibition of Seedling Growth by 5-Br-2-BO

| Concentration (mM) | Inhibition (%) |

|---|---|

| 0.5 | 45.23 ± 5.3 |

| 1.0 | 79.3 ± 6.9 |

The results indicate that while the compound is effective at higher concentrations, its efficacy may be influenced by structural modifications on the benzoxazolinone skeleton.

Antibacterial Activity

5-Br-2-BO has also been evaluated for its antibacterial properties against various bacterial strains. Research indicates that derivatives of benzoxazolinones exhibit significant bacteriostatic and bactericidal activities. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using broth dilution methods.

Table 2: Antibacterial Activity of Benzoxazolinones

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 50 | 100 |

| Benzoxazolinone | 40 | 80 |

In this context, 5-Br-2-BO demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The biological activity of 5-Br-2-BO can be attributed to several mechanisms:

- Oxidative Stress Induction : Studies have shown that benzoxazolinones can induce oxidative stress in plant systems, leading to increased production of reactive oxygen species (ROS) which may inhibit growth .

- Inhibition of Pro-inflammatory Mediators : Research involving related compounds has indicated that they can inhibit pro-inflammatory mediators such as TNF-α, suggesting potential applications in anti-inflammatory therapies .

- Nucleophilic Substitution Reactions : The bromine atom in 5-Br-2-BO facilitates nucleophilic substitution reactions, allowing for further functionalization and development into more complex therapeutic agents.

Case Studies

Several case studies have explored the application of benzoxazolinones in various fields:

- A study demonstrated that derivatives including 5-Br-2-BO showed significant anti-leishmanial activity with an LC50 value indicating effective cytotoxicity against Leishmania donovani at low concentrations .

- Another investigation highlighted the compound's role in inhibiting bacterial growth, showcasing its potential as a lead compound for developing new antibiotics targeted against resistant strains .

Properties

IUPAC Name |

5-bromo-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHTZWJRUUOALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163679 | |

| Record name | 2-Benzoxazolinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14733-73-4 | |

| Record name | 5-Bromo-2-benzoxazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14733-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-benzoxazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.